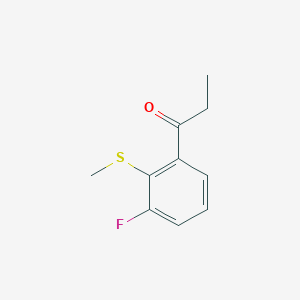

1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H11FOS |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-(3-fluoro-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11FOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

YRLJNWLZUOJQHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)F)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the introduction of the propanone group onto a suitably substituted aromatic precursor bearing the fluorine and methylthio groups. The starting material is generally a substituted benzaldehyde or halogenated aromatic compound functionalized with the methylthio group.

A common and well-documented synthetic route is:

- Step 1: Preparation of 3-fluoro-2-(methylthio)benzaldehyde as the aromatic precursor.

- Step 2: Reaction of this aldehyde with a methylmagnesium bromide (Grignard reagent) to form the corresponding secondary alcohol intermediate.

- Step 3: Oxidation of the secondary alcohol to the ketone, yielding this compound.

This sequence leverages the nucleophilic addition of the Grignard reagent to the aldehyde carbonyl, followed by controlled oxidation to achieve the ketone functionality.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Aromatic substitution | Starting from 3-fluorobenzaldehyde, methylthiolation via nucleophilic substitution or thiolation reagents | Ensures methylthio group at ortho position relative to fluorine |

| 2 | Grignard addition | Methylmagnesium bromide in anhydrous ether solvent, 0°C to room temperature | Forms secondary alcohol intermediate |

| 3 | Oxidation | Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane | Converts alcohol to ketone without overoxidation |

Alternative Synthetic Strategies

Friedel-Crafts Acylation: Direct acylation of 3-fluoro-2-(methylthio)benzene with propanoyl chloride under Lewis acid catalysis (e.g., AlCl3) can yield the ketone, though regioselectivity and functional group tolerance must be carefully controlled.

Photoredox Catalysis: Recent advances in photoredox-mediated coupling reactions allow for the assembly of fluorinated ketones from ketone components and silyl enol ethers under mild conditions with visible light irradiation, providing an alternative route that may improve selectivity and reduce harsh reagents.

Research Findings and Analysis

Yield and Purity Optimization

- The Grignard addition followed by oxidation generally affords yields in the range of 60–80%, depending on reaction scale and purification methods.

- The oxidation step is critical to avoid overoxidation or side reactions; mild oxidants are preferred.

- Use of anhydrous conditions and inert atmosphere (argon or nitrogen) during Grignard reactions improves reproducibility and yield.

Reaction Mechanism Insights

- The methylthio substituent acts as an electron-donating group, influencing the reactivity of the aromatic ring and the electrophilicity of the aldehyde carbonyl.

- Fluorine’s electronegativity affects regioselectivity and can stabilize intermediates via inductive effects.

- The Grignard reagent attacks the aldehyde carbonyl carbon, forming a tetrahedral alkoxide intermediate that upon protonation yields the secondary alcohol.

- Oxidation converts the alcohol to the ketone without affecting the aromatic substituents.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Synthetic Challenges |

|---|---|---|

| 1-(3-Fluoro-4-(methylthio)phenyl)propan-1-one | Methylthio at para position | Slightly different regioselectivity |

| 1-(4-Bromo-2-fluoro-3-(2-thiomethylphenyl)propiophenone | Additional bromo substituent and extended propiophenone chain | Multi-step synthesis with halogenation steps |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Grignard Addition + Oxidation | 3-Fluoro-2-(methylthio)benzaldehyde | Methylmagnesium bromide, PCC | Anhydrous ether, RT, inert | 70–80 | Straightforward, moderate cost | Requires moisture control |

| Friedel-Crafts Acylation | 3-Fluoro-2-(methylthio)benzene | Propanoyl chloride, AlCl3 | Anhydrous, low temp | 50–65 | Single step | Possible regioselectivity issues |

| Photoredox Coupling | Ketone components, silyl enol ethers | fac-Ir(ppy)3 catalyst, blue LED | Room temp, 12–15 h | 75–80 | Mild conditions, selective | Requires specialized equipment |

Chemical Reactions Analysis

1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one involves interactions with specific molecular targets and pathways. The fluoro and methylthio groups can influence the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tables of Comparative Data

Table 1: Physical Properties of Selected Aryl Ketones

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| 1-(3-Fluorophenyl)propan-1-one | C₉H₉FO | 152.17 | Not reported | Not reported |

| 1-(4-(Methylthio)phenyl)propan-1-one | C₁₀H₁₂OS | 180.27 | Not reported | Not reported |

| 1-(3-Chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 | Not reported | Not reported |

Biological Activity

1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one is an organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11FOS

- Molecular Weight : 198.26 g/mol

- Structural Features :

- A phenyl ring substituted with a fluorine atom and a methylthio group .

- These substitutions enhance the compound's lipophilicity and reactivity, making it a candidate for drug development.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant interactions with biological targets, such as enzymes and receptors. The presence of the fluorine atom is known to enhance lipophilicity, which may improve biological activity and bioavailability.

This compound may influence various biological pathways through:

- Enzyme Inhibition : Interacting with specific enzymes to modulate their activity.

- Receptor Binding : Potentially acting as an agonist or antagonist at certain receptors.

Antitumor Activity

Research has explored the compound's potential as an anticancer agent. Similar compounds have shown promising results in inhibiting cancer cell growth. For example, studies involving related structures have demonstrated cytotoxic effects on various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In these studies, the concentration required for 50% inhibition of cell viability (IC50) was determined using assays such as MTT. The following table summarizes findings from related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 12.5 | Apoptosis induction |

| Compound B | MCF-7 | 15.0 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

These findings suggest that the compound may also exhibit similar anticancer properties, warranting further investigation.

Enzyme Interaction Studies

Studies have indicated that this compound could interact with specific enzymes involved in metabolic pathways. This interaction could lead to modulation of enzyme activity, potentially influencing drug metabolism and efficacy.

Pharmacological Potential

The unique combination of the fluorine atom and methylthio group positions this compound as a promising candidate for drug development. Its ability to interact with biological targets suggests potential applications in treating various diseases, particularly cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoro-2-(methylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a methylthio-substituted aromatic precursor reacts with an acyl chloride (e.g., propionyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimizing solvent choice (e.g., dichloromethane) and stoichiometric ratios enhances yield . Alternative methods include base-mediated Claisen-Schmidt condensation between substituted benzaldehydes and ketones, with ethanol/NaOH at room temperature as a common system . Reaction temperature (20–80°C) and purification methods (e.g., recrystallization) significantly impact purity and yield.

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine coupling patterns, methylthio group at C2) . IR identifies carbonyl stretching (~1700 cm⁻¹) and C–S bonds (~600–700 cm⁻¹).

- X-ray crystallography : Employ SHELX software (e.g., SHELXL) for refining crystal structures. Hydrogen bonding and π-stacking interactions can be analyzed to validate molecular packing .

Q. What are the key reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodological Answer :

- Electrophilic substitution : The electron-withdrawing fluorine and methylthio groups direct reactivity. Fluorine deactivates the ring, while methylthio acts as a weakly activating substituent, favoring electrophilic attack at specific positions (e.g., para to methylthio) .

- Nucleophilic reactions : The ketone group is susceptible to reduction (e.g., NaBH₄ to form secondary alcohols) or Grignard additions. Steric hindrance from substituents may require optimized reaction times .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

- Methodological Answer : Discrepancies (e.g., bond lengths in NMR vs. X-ray) may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to probe conformational flexibility. Computational tools like CrystalExplorer can model Hirshfeld surfaces to reconcile intermolecular interactions with experimental data . Cross-validate with DFT calculations (e.g., Gaussian) to assess electronic environments .

Q. What computational strategies are effective in predicting the electronic effects of the 3-fluoro and 2-methylthio substituents?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Compare with similar compounds (e.g., 3-chloro analogs ) to isolate substituent effects. Solvent models (e.g., PCM) simulate polar environments, revealing substituent impacts on solubility and reactivity .

Q. How does this compound serve as an intermediate in pharmaceutical or agrochemical research?

- Methodological Answer : The methylthio group enhances lipophilicity, improving membrane permeability in drug candidates. For example:

- Pharmaceuticals : Modify the ketone to secondary alcohols or amines for bioactive derivatives (e.g., kinase inhibitors) .

- Agrochemicals : Fluorine and sulfur groups increase metabolic stability, making the compound a precursor for herbicides or fungicides .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- Photodegradation : Expose to UV-Vis light (e.g., 254 nm) and monitor via HPLC for byproducts .

- pH stability : Test in buffered solutions (pH 1–13); acidic conditions may hydrolyze the ketone, while basic conditions could cleave the methylthio group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.